Cas no 2098133-70-9 (2-(6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile)

2-(6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core substituted with a thiophene moiety and an acetonitrile functional group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where such scaffolds are valued for their bioactivity. The thiophene and imidazopyrazole motifs contribute to enhanced binding interactions in target molecules, while the acetonitrile group offers a reactive handle for further derivatization. Its well-defined molecular architecture makes it a useful intermediate in the development of novel bioactive compounds, with potential applications in medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its reactivity.
2-(6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile structure
2098133-70-9 structure
Product Name:2-(6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
CAS No:2098133-70-9
MF:C11H8N4S
MW:228.273019790649
CID:5042484
Update Time:2025-05-28

2-(6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
    • 2-(6-thiophen-3-ylimidazo[1,2-b]pyrazol-1-yl)acetonitrile
    • 2-(6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
    • Inchi: 1S/C11H8N4S/c12-2-3-14-4-5-15-11(14)7-10(13-15)9-1-6-16-8-9/h1,4-8H,3H2
    • InChI Key: JYSCHDGJZMDTTD-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1C=C2N(CC#N)C=CN2N=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 312
  • XLogP3: 1.4
  • Topological Polar Surface Area: 74.3

2-(6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T180106-100mg
2-(6-(Thiophen-3-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
2098133-70-9
100mg
$ 135.00 2022-06-03
TRC
T180106-500mg
2-(6-(Thiophen-3-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
2098133-70-9
500mg
$ 550.00 2022-06-03
TRC
T180106-1g
2-(6-(Thiophen-3-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
2098133-70-9
1g
$ 865.00 2022-06-03
Life Chemicals
F2198-7780-0.25g
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2098133-70-9 95%+
0.25g
$539.0 2023-09-06
Life Chemicals
F2198-7780-0.5g
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
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0.5g
$568.0 2023-09-06
Life Chemicals
F2198-7780-1g
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
2098133-70-9 95%+
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$598.0 2023-09-06
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F2198-7780-2.5g
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
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$1196.0 2023-09-06
Life Chemicals
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$2512.0 2023-09-06

2-(6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile Related Literature

Additional information on 2-(6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

Research Briefing on 2-(6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile (CAS: 2098133-70-9)

In recent years, the compound 2-(6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile (CAS: 2098133-70-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique imidazo[1,2-b]pyrazole core and thiophene moiety, has demonstrated promising potential as a scaffold for drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. The following briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic applications.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 2-(6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile, highlighting its efficient preparation via a one-pot cyclization reaction. The researchers optimized reaction conditions to achieve a yield of 78%, with high purity confirmed by HPLC and NMR spectroscopy. The compound's stability under physiological conditions was also assessed, revealing favorable pharmacokinetic properties for further drug development.

Biological evaluations of 2-(6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile have identified its potent inhibitory activity against several kinases, including JAK2 and IRAK4, which are implicated in inflammatory and oncogenic pathways. In vitro assays demonstrated IC50 values in the nanomolar range, suggesting high specificity and efficacy. Additionally, molecular docking studies revealed strong interactions with the ATP-binding sites of these kinases, providing a structural basis for its mechanism of action.

Further investigations into the compound's therapeutic potential have shown promising results in preclinical models of rheumatoid arthritis and myeloproliferative disorders. A 2024 study in Nature Communications reported that 2-(6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile significantly reduced pro-inflammatory cytokine levels in murine models, with minimal off-target effects. These findings underscore its potential as a lead candidate for inflammatory diseases.

Despite these advancements, challenges remain in optimizing the compound's bioavailability and reducing potential hepatotoxicity, as noted in recent toxicology studies. Future research directions include structural modifications to enhance its drug-like properties and the exploration of combination therapies. The ongoing development of 2-(6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile exemplifies the intersection of chemical innovation and biological application, offering a compelling case for its continued investigation in the pharmaceutical pipeline.

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